molecular formula C16H20ClNO B1453192 1-[(Cyclopentylamino)methyl]naphthalen-2-ol hydrochloride CAS No. 1308646-72-1

1-[(Cyclopentylamino)methyl]naphthalen-2-ol hydrochloride

Cat. No.: B1453192
CAS No.: 1308646-72-1
M. Wt: 277.79 g/mol
InChI Key: UYUBECDFCMMLDM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(Cyclopentylamino)methyl]naphthalen-2-ol hydrochloride is a chemical compound with the molecular formula C16H20ClNO and a molecular weight of 277.79 g/mol . This compound is known for its unique structure, which includes a naphthalene ring substituted with a cyclopentylamino group and a hydroxyl group. It is primarily used in research settings and has various applications in chemistry, biology, and medicine.

Preparation Methods

The synthesis of 1-[(Cyclopentylamino)methyl]naphthalen-2-ol hydrochloride typically involves the following steps:

Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and yield.

Chemical Reactions Analysis

1-[(Cyclopentylamino)methyl]naphthalen-2-ol hydrochloride can undergo various chemical reactions, including:

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-[(Cyclopentylamino)methyl]naphthalen-2-ol hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[(Cyclopentylamino)methyl]naphthalen-2-ol hydrochloride involves its interaction with specific molecular targets. The compound can bind to proteins, enzymes, or receptors, altering their function and triggering various cellular pathways. The exact molecular targets and pathways involved depend on the specific biological context and the concentration of the compound .

Comparison with Similar Compounds

1-[(Cyclopentylamino)methyl]naphthalen-2-ol hydrochloride can be compared with other similar compounds, such as:

Properties

IUPAC Name

1-[(cyclopentylamino)methyl]naphthalen-2-ol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO.ClH/c18-16-10-9-12-5-1-4-8-14(12)15(16)11-17-13-6-2-3-7-13;/h1,4-5,8-10,13,17-18H,2-3,6-7,11H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYUBECDFCMMLDM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NCC2=C(C=CC3=CC=CC=C32)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.79 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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